molecular formula C7H11ClO3 B1304823 Isopropyl 4-chloroacetoacetate CAS No. 41051-20-1

Isopropyl 4-chloroacetoacetate

Cat. No.: B1304823
CAS No.: 41051-20-1
M. Wt: 178.61 g/mol
InChI Key: GSNGPDOWIOPXDR-UHFFFAOYSA-N
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Description

Isopropyl 4-chloroacetoacetate is a chemical compound that belongs to the class of acetoacetates. It is commonly used in the synthesis of various organic compounds and has been found to possess biological activity. This compound is of significant interest in both academic and industrial research due to its versatile applications in organic synthesis and potential therapeutic uses.

Scientific Research Applications

Isopropyl 4-chloroacetoacetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound has been studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research has explored its role in drug development, particularly for conditions like Alzheimer’s disease.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

Ethyl 4-chloroacetoacetate, a compound similar to Isopropyl 4-chloroacetoacetate, is considered hazardous. It is toxic if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

The demand for Isopropyl 4-chloroacetoacetate has gradually increased, especially in countries like China. It is mainly used in pharmaceutical industries to synthesize non-steroid anti-inflammatory drugs such as naproxen and ketoprofen . Therefore, the development of efficient and environmentally friendly synthesis methods for this compound is of great interest for future research .

Biochemical Analysis

Biochemical Properties

Isopropyl 4-chloroacetoacetate plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as carbonyl reductases, which catalyze the reduction of carbonyl groups to alcohols. These interactions are essential for the production of chiral alcohols, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals . The compound’s interaction with these enzymes involves the formation of enzyme-substrate complexes, leading to the reduction of the carbonyl group in this compound.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling pathways by modulating the expression of specific genes involved in metabolic processes. This modulation can lead to changes in cellular metabolism, affecting the overall function of the cell . Additionally, this compound has been shown to impact the expression of genes related to oxidative stress and apoptosis, indicating its potential role in regulating cell survival and death.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of certain dehydrogenases, thereby affecting the metabolic pathways in which these enzymes are involved . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of organic compounds. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which play key roles in these pathways . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. Understanding these metabolic pathways is essential for elucidating the biochemical functions of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its localization within different tissues and cells can influence its interactions with biomolecules and its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals and post-translational modifications . Its localization can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 4-chloroacetoacetate can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid under microwave conditions . Another method involves the use of diketene and isopropanol, where the reaction is carried out under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous synthesis processes. For example, a cooled diketene solution can be pumped into a falling film reactor where it reacts with isopropanol to produce the compound . This method allows for efficient and scalable production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-chloroacetoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to produce alcohols, such as the asymmetric reduction of the β-carbonyl compound to form chiral alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Chiral alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which isopropyl 4-chloroacetoacetate exerts its effects involves its interaction with molecular targets and pathways. For instance, in asymmetric reduction reactions, it acts as a substrate for carbonyl reductases, leading to the formation of chiral alcohols . These enzymes catalyze the reduction of the carbonyl group, resulting in the production of optically active compounds.

Comparison with Similar Compounds

Isopropyl 4-chloroacetoacetate can be compared with other similar compounds such as:

    Ethyl 4-chloroacetoacetate: Similar in structure but with an ethyl group instead of an isopropyl group.

    Isopropyl chloroacetate: Lacks the acetoacetate moiety and is used as an intermediate in different synthetic routes.

    Isopropyl acetate: A simpler ester used as a solvent and in various chemical reactions.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

propan-2-yl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-5(2)11-7(10)3-6(9)4-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNGPDOWIOPXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068274
Record name Isopropyl 4-chloroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-20-1
Record name 1-Methylethyl 4-chloro-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl 4-chloroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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